molecular formula C13H20O B13814630 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one CAS No. 56630-95-6

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one

Cat. No.: B13814630
CAS No.: 56630-95-6
M. Wt: 192.30 g/mol
InChI Key: ZLXSOTWWXQAFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one is a bicyclic ketone with the molecular formula C13H20O. This compound is known for its unique structural features, which include a bicyclo[3.3.1]nonane framework.

Preparation Methods

The synthesis of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[3.3.1]nonane derivatives.

    Reaction Conditions: The key step involves the introduction of the methyl and isopropylidene groups. This can be achieved through various organic reactions, including alkylation and condensation reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. .

Chemical Reactions Analysis

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential medicinal properties, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

    Pathways: It can modulate various biochemical pathways, potentially leading to therapeutic effects. .

Comparison with Similar Compounds

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one can be compared with other similar compounds:

Properties

CAS No.

56630-95-6

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-methyl-9-propan-2-ylidenebicyclo[3.3.1]nonan-2-one

InChI

InChI=1S/C13H20O/c1-9(2)12-10-5-4-8-13(12,3)11(14)7-6-10/h10H,4-8H2,1-3H3

InChI Key

ZLXSOTWWXQAFSW-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCCC1(C(=O)CC2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.